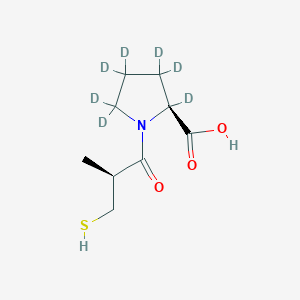
Pentaerythritol ester of wood resin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythritol ester of wood resin is a compound derived from the esterification of pentaerythritol and wood rosinThe esterification process results in a product widely used in various industries, including paints, coatings, adhesives, and inks, due to its excellent properties such as water resistance, thermal stability, and adhesive strength .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pentaerythritol ester of wood resin involves the esterification of rosin acids with pentaerythritol. The reaction typically occurs at elevated temperatures ranging from 260°C to 290°C. The process includes a series of consecutive reactions forming mono-, di-, tri-, and tetra-esters, with decarboxylation of rosin as a side reaction . The reaction rates are determined by a second-order kinetic model for esterification and a first-order kinetic model for decarboxylation .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts to enhance the reaction efficiency. For instance, Fe₃O₄-supported ZnO catalysts have been shown to significantly improve the esterification process, achieving high conversion rates and stability . The process typically includes the use of a glass reactor equipped with an overhead stirrer, a reverse condenser, and a Dean-Stark trap to facilitate the reaction and remove by-products .
Análisis De Reacciones Químicas
Types of Reactions: Pentaerythritol ester of wood resin undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis, involving the reaction of rosin acids with pentaerythritol.
Common Reagents and Conditions:
Oxidation: Ultraviolet light and oxygen are common reagents for the photo-oxidation process.
Esterification: Pentaerythritol and rosin acids are the primary reagents, with catalysts such as Fe₃O₄-supported ZnO used to enhance the reaction.
Major Products Formed:
Aplicaciones Científicas De Investigación
Pentaerythritol ester of wood resin has a wide range of applications in scientific research and industry:
Biology: Its biocompatibility makes it suitable for use in biomedical applications, including drug delivery systems.
Mecanismo De Acción
The mechanism of action of pentaerythritol ester of wood resin primarily involves its ability to form stable ester bonds with rosin acids. This esterification process enhances the compound’s water resistance, thermal stability, and adhesive properties. The molecular targets include the hydroxyl groups of pentaerythritol and the carboxyl groups of rosin acids, which undergo esterification to form the final product .
Comparación Con Compuestos Similares
Pentaerythritol Tetrastearate: An ester of pentaerythritol with stearic acid, used as a polymer additive with strong release effects.
Glycerol Esters of Rosin: Similar esters formed by the reaction of glycerol with rosin acids, used in similar applications such as adhesives and coatings.
Uniqueness: Pentaerythritol ester of wood resin is unique due to its high degree of esterification, resulting in superior properties such as higher thermal stability, better water resistance, and enhanced adhesive strength compared to other rosin esters .
Propiedades
Fórmula molecular |
C25H34O2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(1S,4aR,4bS)-4a-methyl-7-propan-2-ylspiro[2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1,5'-3-oxatricyclo[4.1.1.11,6]nonane]-4'-one |
InChI |
InChI=1S/C25H34O2/c1-16(2)17-5-7-19-18(11-17)6-8-20-22(19,3)9-4-10-25(20)21(26)27-15-23-12-24(25,13-23)14-23/h6,11,16,19-20H,4-5,7-10,12-15H2,1-3H3/t19-,20?,22-,23?,24?,25-/m1/s1 |
Clave InChI |
KFQMNUPIUPNWIH-BIWKAOEKSA-N |
SMILES isomérico |
CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]34C(=O)OCC56CC4(C5)C6)C |
SMILES canónico |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC34C(=O)OCC56CC4(C5)C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


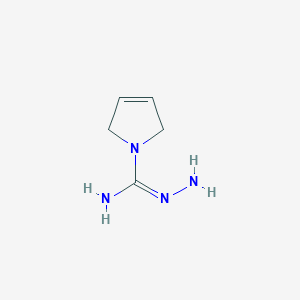

![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
![3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794893.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)

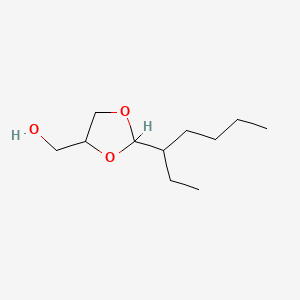
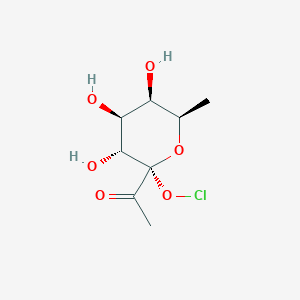
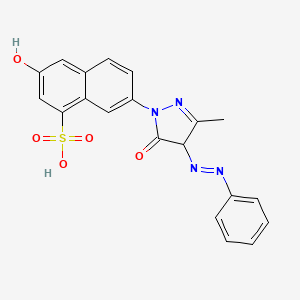
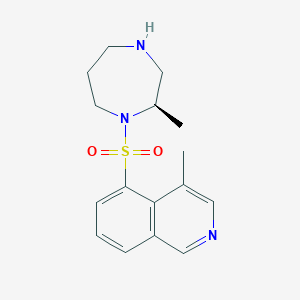
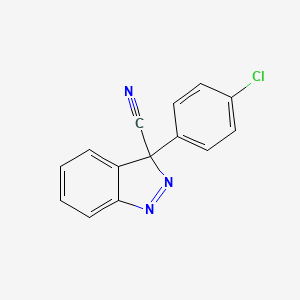
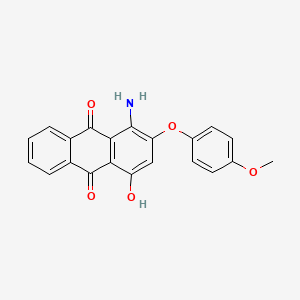
![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
